4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid
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Overview
Description
4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid typically involves the chlorination of 3-(3-chloro-5-methylphenyl)benzoic acid. The process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at a controlled temperature to ensure selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Dicarboxylic acid derivatives.
Reduction Reactions: Alcohols or aldehydes.
Scientific Research Applications
4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated aromatic compound with similar structural features.
3-Chloro-5-methylbenzoic acid: A related compound with a single chlorine atom and a methyl group on the benzene ring.
Uniqueness
4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid is unique due to the presence of two chlorine atoms and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-(3-chloro-5-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-4-10(6-11(15)5-8)12-7-9(14(17)18)2-3-13(12)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKDDQHVFLVKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690345 |
Source
|
Record name | 3',6-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-41-8 |
Source
|
Record name | 3',6-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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